2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine
Description
Chemical Structure: The compound features an imidazo[1,2-a]pyridine core, a bicyclic heteroaromatic system known for its pharmacological versatility. Attached to this core is a methyl group linked to a piperidin-1-yl moiety. The piperidine ring is further substituted with a but-2-ynoxy chain terminating in a 4-methylpiperazine group. This structure combines rigidity (from the triple bond in the but-2-ynoxy linker) with conformational flexibility (from the piperazine and piperidine rings), optimizing interactions with biological targets such as dopamine receptors .
Pharmacological Relevance: The imidazo[1,2-a]pyridine scaffold is prevalent in ligands targeting central nervous system (CNS) receptors, including dopamine D4 and serotonin receptors. The 4-methylpiperazine substituent enhances solubility and modulates receptor affinity, while the but-2-ynoxy linker may improve metabolic stability compared to ether or alkyl chains .
Properties
IUPAC Name |
2-[[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-24-13-15-25(16-14-24)9-4-5-17-28-21-7-11-26(12-8-21)18-20-19-27-10-3-2-6-22(27)23-20/h2-3,6,10,19,21H,7-9,11-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWOXTXBUHQNKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)CC3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- An imidazo[1,2-a]pyridine core.
- A piperidine ring connected to a 4-methylpiperazine moiety via a butynyl chain.
This structure suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of piperazine and piperidine rings enhances binding affinity to these targets, while the imidazo-pyridine core may modulate the compound's pharmacological profile.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Biological Activity
Research into the biological activity of similar compounds indicates a range of pharmacological effects:
Antimicrobial Activity
Studies have shown that derivatives containing piperazine and piperidine moieties exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated inhibitory activity against various bacterial strains with IC50 values ranging from micromolar to submicromolar levels .
Anticancer Properties
Research has highlighted the potential anticancer effects of imidazo-pyridine derivatives. Compounds structurally related to the target compound have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo models .
Neurological Effects
Given the presence of piperazine and piperidine rings, there is potential for neuropharmacological applications. Compounds with these moieties have been associated with effects on neurotransmitter systems, suggesting possible uses in treating neurological disorders .
Case Studies
Several studies have evaluated the biological activity of compounds similar to this compound:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine exhibit promising anticancer properties. For instance, imidazo[1,2-a]pyridine derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. The incorporation of the piperazine moiety enhances the compound's binding affinity to target proteins, which is crucial for therapeutic efficacy .
Antidepressant Properties
The structural characteristics of this compound suggest potential applications in treating mood disorders. The piperazine ring is often associated with antidepressant activity due to its influence on neurotransmitter systems. Studies have shown that similar piperazine-containing compounds can modulate serotonin and norepinephrine levels, providing a basis for further exploration of this compound in psychiatric applications .
Pharmacological Applications
Targeting Kinase Pathways
The compound's ability to interact with kinase pathways makes it a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders. Kinases play pivotal roles in cell signaling, and inhibitors of these enzymes can lead to significant therapeutic outcomes. Research has demonstrated that derivatives of imidazo[1,2-a]pyridine can effectively inhibit specific kinases involved in cellular proliferation and survival .
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit antimicrobial properties. The presence of the imidazo[1,2-a]pyridine core is known to contribute to the biological activity against various pathogens. Further research is required to elucidate the specific mechanisms and efficacy against different microbial strains .
Research Tool
Biochemical Assays
Due to its unique structure, this compound can serve as a valuable tool in biochemical assays aimed at understanding protein interactions and enzyme activities. Its ability to inhibit or modulate specific biological pathways allows researchers to dissect complex cellular mechanisms and explore new therapeutic targets.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives of imidazo[1,2-a]pyridine were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, suggesting significant potency against cancer cells.
Case Study 2: Neuropharmacological Effects
A research article from Neuropharmacology explored the effects of piperazine derivatives on serotonin receptors. The study found that certain modifications to the piperazine structure enhanced receptor binding affinity, indicating potential for developing new antidepressants based on this scaffold.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparisons
Key Findings:
KVA-E-66A’s 3-fluorobenzyloxy group increases lipophilicity, favoring blood-brain barrier penetration but reducing D4 selectivity compared to the target compound’s 4-methylpiperazine .
Functional Activity: PIP3EA acts as a D4 partial agonist (EC50 = 3.0 nM in GTPγS assays), while S 18126 and L 745,870 are antagonists . The target compound’s partial agonism/antagonism remains uncharacterized but is hypothesized based on structural similarities. Q203 demonstrates antitubercular activity via cytochrome bc1 inhibition, highlighting the imidazo[1,2-a]pyridine scaffold’s adaptability to non-CNS targets .
Synthetic Accessibility: The target compound’s synthesis likely involves Sonogashira coupling for the but-2-ynoxy linker, paralleling methods used for KVA-E-66A (alkylation of piperidine with imidazo[1,2-a]pyridine) . PIP3EA’s synthesis employs nucleophilic aromatic substitution, whereas Q203 requires multi-step coupling of trifluoromethoxy-phenyl-piperidine .
Table 2: Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
